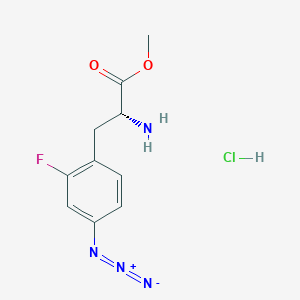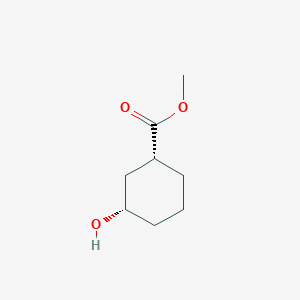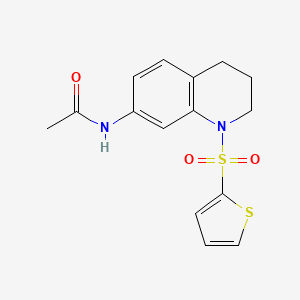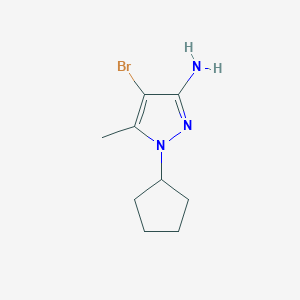
Methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate;hydrochloride is a synthetic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound is characterized by the presence of an azido group, a fluorine atom, and an amino acid ester moiety, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate;hydrochloride typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Amino Acid Ester: The starting material, 4-azido-2-fluorobenzaldehyde, undergoes a condensation reaction with an appropriate amino acid derivative to form the corresponding Schiff base.
Reduction and Esterification: The Schiff base is then reduced to the corresponding amine, followed by esterification to yield the desired amino acid ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The azido group in this compound can undergo oxidation reactions to form nitrene intermediates.
Reduction: The azido group can also be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite or peracids.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitrene intermediates.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of new substituents on the aromatic ring.
科学研究应用
Methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biochemistry: The azido group allows for bioorthogonal labeling and click chemistry applications, facilitating the study of biomolecular interactions.
Materials Science: The compound can be incorporated into polymers and other materials to impart unique properties such as fluorescence or enhanced reactivity.
作用机制
The mechanism of action of Methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate;hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules.
相似化合物的比较
- Methyl (2R)-2-amino-3-(4-azido-2-chlorophenyl)propanoate;hydrochloride
- Methyl (2R)-2-amino-3-(4-azido-2-bromophenyl)propanoate;hydrochloride
Comparison:
- Uniqueness: The presence of the fluorine atom in Methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate;hydrochloride imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro- and bromo- analogs.
- Reactivity: The fluorine-containing compound may exhibit different reactivity patterns in nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atom.
属性
IUPAC Name |
methyl (2R)-2-amino-3-(4-azido-2-fluorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O2.ClH/c1-17-10(16)9(12)4-6-2-3-7(14-15-13)5-8(6)11;/h2-3,5,9H,4,12H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYFAGDKGKAWFS-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)N=[N+]=[N-])F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=C(C=C(C=C1)N=[N+]=[N-])F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-chlorophenyl)methyl]-N-phenylindole-3-carboxamide](/img/structure/B2607985.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2607986.png)

![1,1-Dichlorospiro[3.3]heptan-2-one](/img/structure/B2607989.png)
![N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide](/img/structure/B2607990.png)




![2-[(4-methoxyphenyl)methanehydrazonoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2607999.png)
![N-(3-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2608001.png)
![4-(dimethylsulfamoyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2608002.png)
